

Introduction: A Mechanistic Dichotomy in Drug Development Intermediates

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *(2-Fluorophenyl)methyl
chloroformate*

CAS No.: 1326308-94-4

Cat. No.: B2924365

[Get Quote](#)

(2-Fluorophenyl)methyl chloroformate is a vital reagent in modern organic synthesis, particularly within the pharmaceutical industry for the installation of the benzyloxycarbonyl (Cbz or Z) protecting group. The strategic placement of a fluorine atom on the phenyl ring is a common tactic to modulate the electronic properties, metabolic stability, and binding affinity of drug candidates. However, this substitution introduces a fascinating complexity to the reactivity of the chloroformate moiety itself. The hydrolysis of this compound, a fundamental process relevant to its storage, handling, and reaction quenching, is not governed by a single, straightforward mechanism. Instead, it exists on a mechanistic spectrum, finely balanced between two competing pathways: a bimolecular addition-elimination route and a unimolecular ionization route.

This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple description of the reaction. It serves as a deep dive into the underlying physical organic principles governing the hydrolysis of **(2-Fluorophenyl)methyl chloroformate**. We will dissect the competing mechanistic pathways, explore the profound and often counterintuitive influence of the ortho-fluoro substituent, and detail the experimental methodologies required to probe and validate these mechanisms in a laboratory setting. By understanding the causality behind its reactivity, scientists can better control reaction outcomes, optimize conditions, and troubleshoot challenges in complex synthetic sequences.

Part 1: The Theoretical Framework of Chloroformate Hydrolysis

The hydrolysis of any chloroformate ester, including **(2-Fluorophenyl)methyl chloroformate**, can be conceptualized as a nucleophilic substitution at an acyl carbon. The central question is whether this substitution occurs in a single, concerted step or via a stepwise process, and whether the bond-making (nucleophile attack) or bond-breaking (chloride departure) is the rate-determining event. Two primary, competing mechanisms are generally considered: the Addition-Elimination (A-E) pathway and the Ionization (S_N1 -like) pathway.

- The Addition-Elimination (A-E) Pathway: This bimolecular mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon. This forms a transient, high-energy tetrahedral intermediate. The reaction proceeds by the subsequent collapse of this intermediate, expelling the chloride ion to yield the final products. This pathway is highly sensitive to the nucleophilicity of the solvent and is generally favored in solvents with high nucleophilicity and lower ionizing power.^{[1][2]}
- The Ionization (S_N1 -like) Pathway: This unimolecular mechanism is characterized by the initial, rate-determining cleavage of the carbon-chlorine bond to form a planar, resonance-stabilized acylium-like carbocation and a chloride ion.^{[3][4]} This intermediate is then rapidly captured by the water nucleophile. This pathway is highly dependent on the stability of the carbocation intermediate and is favored by electron-donating substituents and solvents with high ionizing power that can stabilize the separated charges.^{[1][5]}

The choice between these two pathways is not arbitrary; it is a delicate balance dictated by the substrate's electronic and steric properties, the solvent's nucleophilicity and ionizing power, and the reaction temperature.

Caption: Competing mechanisms for the hydrolysis of **(2-Fluorophenyl)methyl chloroformate**.

Part 2: The Dueling Influence of the Ortho-Fluoro Substituent

The fluorine atom at the ortho position is the critical modulator of the hydrolysis mechanism. Its influence is twofold, arising from the interplay of its inductive and resonance effects.

- **Inductive Effect (-I):** As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and the benzylic carbon. By destabilizing the formation of a positive charge on the benzylic carbon, this effect strongly disfavors the Ionization (S_N1 -like) pathway.^{[6][7]} Concurrently, it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, thus favoring the Addition-Elimination pathway.
- **Resonance Effect (+M / π -donation):** Despite its electronegativity, fluorine possesses lone pairs of electrons in its 2p orbitals, which can be donated to the adjacent π -system of the benzene ring. In the context of a benzylic carbocation, a key resonance structure places the positive charge directly on the ring carbon to which the fluorine is attached. This allows for direct overlap between the fluorine's filled p-orbital and the empty p-orbital of the carbocationic center, a strongly stabilizing interaction.^{[8][9]} This resonance stabilization of the carbocation intermediate would favor the Ionization (S_N1 -like) pathway.

The ultimate role of the 2-fluoro group depends on which of these opposing effects dominates in the transition state. This balance is often tipped by the choice of solvent.

Caption: Dual electronic effects of the ortho-fluoro substituent. (Note: Images are placeholders for actual chemical structures).

Part 3: Experimental Design for Mechanistic Elucidation

To dissect the mechanistic landscape of **(2-Fluorophenyl)methyl chloroformate** hydrolysis, a systematic experimental approach is required. The cornerstone of this investigation is the analysis of reaction kinetics across a range of solvents with varied properties, interpreted through the lens of linear free-energy relationships (LFERs).

Kinetic Analysis

The rate of hydrolysis can be monitored using several techniques. Given that the reaction produces hydrochloric acid, conductometry or pH-stat titration are highly effective methods for

continuously tracking the reaction's progress.^[10] The reaction is performed under pseudo-first-order conditions (a large excess of water) to simplify the rate law.

Solvent Effects and the Grunwald-Winstein Equation

The most powerful tool for distinguishing between the A-E and Ionization pathways is the extended Grunwald-Winstein (G-W) equation.^{[11][12][13]} This LFER correlates the change in the rate constant (k) of a solvolysis reaction in a given solvent relative to a standard solvent (80% ethanol/20% water, k_0) with the solvent's nucleophilicity (N_T) and ionizing power ($Y_{T\ddagger}$).

$$\log(k/k_0) = lN_T + mY_{T\ddagger}$$

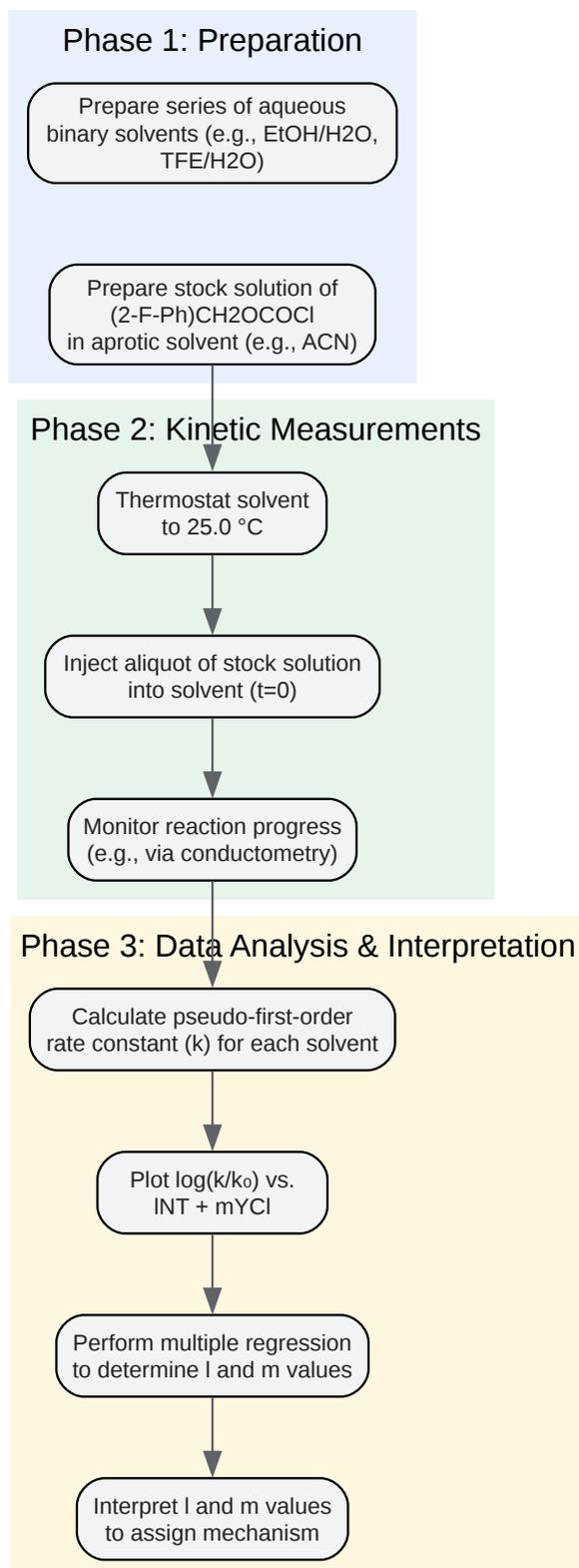
- l : The sensitivity of the reaction to the solvent's nucleophilicity. A high l value (typically > 0.7) is indicative of a bimolecular mechanism where the nucleophile is directly involved in the rate-determining step (i.e., the A-E pathway).^[14]
- m : The sensitivity of the reaction to the solvent's ionizing power. A high m value (typically > 0.6) suggests a unimolecular mechanism involving charge separation in the transition state (i.e., the Ionization pathway).^[14]

By measuring the hydrolysis rate in a series of aqueous binary solvents (e.g., ethanol-water, acetone-water, TFE-water), one can perform a multiple regression analysis to determine the l and m values, thereby quantitatively assessing the mechanism.^{[15][16]}

Parameter	Interpretation for High Value (>0.6-0.7)	Interpretation for Low Value (<0.4)
l	High sensitivity to solvent nucleophilicity; indicative of an Addition-Elimination mechanism.	Low sensitivity to solvent nucleophilicity; suggests nucleophile is not in the rate-determining step.
m	High sensitivity to solvent ionizing power; indicative of an Ionization (SN1-like) mechanism.	Low sensitivity to charge separation in the transition state.

Table 1: Interpretation of Grunwald-Winstein l and m Parameters.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the mechanistic investigation using kinetic studies.

Part 4: Detailed Experimental Protocol

Objective: To determine the Grunwald-Winstein parameters (l and m) for the hydrolysis of **(2-Fluorophenyl)methyl chloroformate** at 25.0 °C.

Materials:

- **(2-Fluorophenyl)methyl chloroformate** (98%+)
- Acetonitrile (anhydrous)
- Ethanol (200 proof)
- 2,2,2-Trifluoroethanol (TFE) (99%+)
- Acetone (ACS grade)
- Deionized water
- Volumetric flasks, pipettes, and syringes
- Conductivity meter with a probe
- Thermostatted water bath (± 0.1 °C)
- Magnetic stirrer and stir bars

Procedure:

- Solvent Preparation:
 - Prepare a series of at least 8-10 aqueous binary solvents by volume. For example: 90% EtOH, 80% EtOH, 70% EtOH, 50% Acetone, 40% Acetone, 97% TFE, 90% TFE, 70% TFE.
 - Causality Note: The wide range of solvent compositions is crucial to de-convolute the effects of nucleophilicity and ionizing power. TFE-water mixtures are particularly important

as they have high ionizing power but low nucleophilicity, providing critical data points for determining the m value.^{[1][17]}

- Stock Solution Preparation:
 - Prepare a stock solution of **(2-Fluorophenyl)methyl chloroformate** of approximately 0.1 M in anhydrous acetonitrile.
 - Causality Note: Acetonitrile is used as it is a polar aprotic solvent that is miscible with the reaction media but is relatively non-nucleophilic, ensuring the substrate remains stable in the stock solution.
- Kinetic Run:
 - Place 50.0 mL of a chosen solvent mixture into a reaction vessel equipped with a conductivity probe and a magnetic stir bar.
 - Allow the solvent to equilibrate to 25.0 ± 0.1 °C in the thermostatted bath.
 - Once thermal equilibrium is reached, begin recording the background conductivity of the solvent.
 - Inject a 50 μ L aliquot of the chloroformate stock solution into the vigorously stirring solvent. This initiates the reaction ($t=0$).
 - Record the conductivity as a function of time for at least 2-3 half-lives. Data points should be collected every few seconds initially, with the interval increasing as the reaction slows.
 - The final conductivity (C_{∞}) should be recorded after approximately 10 half-lives or by adding a small amount of concentrated HCl to simulate complete reaction.
- Data Analysis:
 - The pseudo-first-order rate constant (k) for each solvent is determined by fitting the conductivity-time data to the first-order rate equation: $\ln(C_{\infty} - C_t) = -kt + \ln(C_{\infty} - C_0)$ where C_t is the conductivity at time t , and C_0 is the initial conductivity. A plot of $\ln(C_{\infty} - C_t)$ versus t will yield a straight line with a slope of $-k$.

- Compile the calculated k values for all solvents.
- Grunwald-Winstein Analysis:
 - Using literature values for $\rho_{\text{N}}^{\ddagger}$ and $\rho_{\text{E}}^{\ddagger}$ for each solvent mixture, perform a multiple linear regression analysis of your kinetic data using the equation: $\log(k/k_0) = \rho_{\text{N}}^{\ddagger} + \rho_{\text{E}}^{\ddagger}$.
 - The output of the regression will provide the ρ and m values and their standard errors, allowing for a quantitative assignment of the mechanism in the studied solvents.

Conclusion

The hydrolysis of **(2-Fluorophenyl)methyl chloroformate** is a prime example of a reaction governed by a mechanistic continuum rather than a single, immutable pathway. Its reactivity is a product of the delicate interplay between the Addition-Elimination and Ionization mechanisms. The ortho-fluoro substituent acts as a key modulator, simultaneously favoring the former through its inductive pull while stabilizing the critical intermediate of the latter via resonance donation.

For the practicing scientist, the key insight is that the reaction's outcome is not pre-determined but can be directed by the rational choice of solvent. In highly nucleophilic media like aqueous ethanol or acetone, a bimolecular Addition-Elimination pathway is expected to dominate. Conversely, in highly ionizing, non-nucleophilic solvents such as aqueous fluoroalcohols, the mechanism will shift decisively towards a unimolecular Ionization pathway. This understanding, validated through systematic kinetic analysis using the Grunwald-Winstein equation, empowers researchers to control and predict the behavior of this important synthetic building block.

References

- Li, Y., & Wu, Y. D. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. *Chemical Society Reviews*, 45(18), 5034-5048. [[Link](#)]
- D'Souza, M. J., & Kevill, D. N. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. *International journal of molecular sciences*, 14(4), 7576–7595. [[Link](#)]

- Butler, A. R., & Gold, V. (1961). Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates. *Journal of the Chemical Society (Resumed)*, 4362-4366. [[Link](#)]
- National Academies of Sciences, Engineering, and Medicine. (2015). *Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20*. Washington, DC: The National Academies Press. [[Link](#)]
- Queen, A., & McKay, A. F. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. *Canadian Journal of Chemistry*, 50(9), 1401-1407. [[Link](#)]
- Kevill, D. N., & D'Souza, M. J. (2020). The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents. *International journal of molecular sciences*, 21(12), 4387. [[Link](#)]
- Kevill, D. N., & D'Souza, M. J. (2020). The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents. *International Journal of Molecular Sciences*, 21(12), 4387. [[Link](#)]
- Denegri, B., Matic, M., & Vaško, M. (2021). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. *Tetrahedron*, 100, 132338. [[Link](#)]
- D'Souza, M. J., Knapp, J. A., Fernandez-Bueno, G. A., & Kevill, D. N. (2012). Use of LFERs to elucidate the mechanisms of reaction of a γ -methyl- β -alkynyl and an ortho-substituted aryl chloroformate ester. *International journal of molecular sciences*, 13(1), 665–682. [[Link](#)]
- Leis, J. R., Peña, M. E., & Ríos, A. (1995). The Spontaneous Hydrolysis of Methyl Chloroformate: A Physical Chemistry Experiment for Teaching Techniques in Chemical Kinetics. *Journal of Chemical Education*, 72(6), 554. [[Link](#)]
- Butler, A. R. (1975). Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. *Journal of the Chemical Society, Perkin Transactions 2*, (8), 853-857. [[Link](#)]
- D'Souza, M. J., & Kevill, D. N. (2014). Specific rates of solvolysis (k) of isobutyl chloroformate... ResearchGate. Retrieved from [[Link](#)]

- Laali, K. K., & Borosky, G. L. (2013). α -Sulfur or α -fluorine—Which is more stabilizing for a carbocation? A computational study of electrophilic addition to HFCCCH. *Journal of Fluorine Chemistry*, 151, 26-31. [[Link](#)]
- Denegri, B., Matic, M., & Vaško, M. (2021). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. *Semantic Scholar*. Retrieved from [[Link](#)]
- Okuyama, T., & Zhu, C. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. *The Journal of Organic Chemistry*, 87(3), 1639–1647. [[Link](#)]
- Gordon, I. M., & Maskill, H. (1991). Rate and product analytical study of the solvolysis of 3-chlorobenzyl arenesulfonates in aqueous 2,2,2-trifluoroethanol. *Journal of the Chemical Society, Perkin Transactions 2*, (11), 1951-1953. [[Link](#)]
- D'Souza, M. J., & Kevill, D. N. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. *Molecules*, 18(4), 7576-7595. [[Link](#)]
- Asensio, J. (2024). 3 Factors That Stabilize Carbocations. *Master Organic Chemistry*. Retrieved from [[Link](#)]
- Andreadou, I., et al. (2015). “Marriage” of Inorganic to Organic Chemistry as Motivation for a Theoretical Study of Chloroform Hydrolysis Mechanisms. *The Journal of Organic Chemistry*, 80(21), 10644-10656. [[Link](#)]
- user13175, et al. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? *Chemistry Stack Exchange*. Retrieved from [[Link](#)]
- Asensio, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. *Master Organic Chemistry*. Retrieved from [[Link](#)]
- Filo. (2023). hydrolysis (of benzyl chloride). Retrieved from [[Link](#)]
- Kim, H., & Yoon, T. P. (2023). Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Generated Acyl Fluorides. *Organic Letters*, 25(48), 8682–8686. [[Link](#)]

- University of Massachusetts Dartmouth. (n.d.). HYDROLYSIS. Retrieved from [[Link](#)]
- D'Souza, M. J., & Kevill, D. N. (2013). Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters. *Recent research developments in organic chemistry*, 13, 1-38. [[Link](#)]
- Burdon, J., & Parsons, I. W. (2012). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. *Tetrahedron*, 36(11), 1423-1432. [[Link](#)]
- Quora. (2018). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? Retrieved from [[Link](#)]
- Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [[Link](#)]
- SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [[Link](#)]
- D'Souza, M. J., & Kevill, D. N. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. ResearchGate. Retrieved from [[Link](#)]
- Esterhuizen, M., et al. (2007). Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β -N-methylamino-L-alanine (BMAA) in cyanobacteria. ResearchGate. Retrieved from [[Link](#)]
- Barron, L. (2021). A study to assess the viability of novel in-situ techniques for determining chloroform in drinking water in developing countries. *The Plymouth Student Scientist*, 14(2), 263-294.
- D'Souza, M. J., & Kevill, D. N. (2013). Kinetic studies that evaluate the solvolytic mechanisms of allyl and vinyl chloroformate esters. *International journal of molecular sciences*, 14(4), 7576-95. [[Link](#)]
- D'Souza, M. J., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. *Journal of the Brazilian Chemical Society*, 22(6), 1106-1111. [[Link](#)]
- Muñoz, M., et al. (2002). Micellar medium effects on the hydrolysis of phenyl chloroformate in ionic, zwitterionic, nonionic, and mixed micellar solutions. *International Journal of*

Chemical Kinetics, 34(8), 445-451. [[Link](#)]

- Hunkeler, D., et al. (2005). The use of alkaline hydrolysis as a novel strategy for chloroform remediation: the feasibility of using construction wastes and evaluation of carbon isotopic fractionation. Journal of contaminant hydrology, 77(3), 157-76. [[Link](#)]
- Li, Y., et al. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst, 145(5), 1831-1839. [[Link](#)]
- Al-Hamdany, R., & Al-Rawi, A. (2015). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-chloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Retrieved from [[Link](#)]
- Ondokuz, E. (2018). HYDROLYSIS REACTIONS. SlidePlayer. Retrieved from [[Link](#)]
- Science.gov. (n.d.). p-nitrophenyl chloroformate solvolysis: Topics by Science.gov. Retrieved from [[Link](#)]
- Smith, A. M., et al. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 27(2), 488. [[Link](#)]
- Shchegol'kov, E. V., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein journal of organic chemistry, 16, 1789–1796. [[Link](#)]
- Gelman, F., & Halicz, L. (2008). Evaluation of Functional Groups Responsible for Chloroform Formation during Water Chlorination Using Compound Specific Isotope Analysis. Environmental Science & Technology, 42(16), 6061-6066. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. hydrolysis \(of benzyl chloride\) | Filo \[askfilo.com\]](#)
- [4. quora.com \[quora.com\]](#)
- [5. pubs.acs.org \[pubs.acs.org\]](#)
- [6. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
- [7. chemistry.stackexchange.com \[chemistry.stackexchange.com\]](#)
- [8. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews \(RSC Publishing\) DOI:10.1039/C6CS00351F \[pubs.rsc.org\]](#)
- [9. echemi.com \[echemi.com\]](#)
- [10. pubs.acs.org \[pubs.acs.org\]](#)
- [11. Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [14. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. mdpi.com \[mdpi.com\]](#)
- [16. Kinetic studies that evaluate the solvolytic mechanisms of allyl and vinyl chloroformate esters - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [17. Use of Linear Free Energy Relationships \(LFERs\) to Elucidate the Mechanisms of Reaction of a \$\gamma\$ -Methyl- \$\beta\$ -alkynyl and an ortho-Substituted Aryl Chloroformate Ester - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Introduction: A Mechanistic Dichotomy in Drug Development Intermediates]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2924365#mechanism-of-hydrolysis-for-2-fluorophenyl-methyl-chloroformate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com